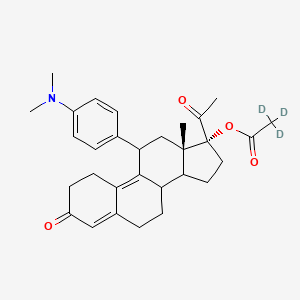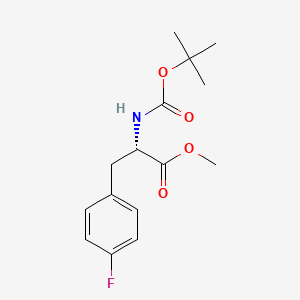![molecular formula C30H19Cl3N9Na3O11S3 B590587 trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate CAS No. 136248-03-8](/img/structure/B590587.png)
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate is a complex organic compound with the molecular formula C30H19Cl3N9Na3O11S3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate involves multiple steps, including the introduction of sulfonic acid groups, chlorination, and the formation of triazine rings. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound’s structure.
科学的研究の応用
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound’s unique properties make it useful in biological assays and as a marker in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,11-Triphenodioxazinedisulfonic acid, 3-amino-6,13-dichloro-10-((3-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)propyl)amino)-, sodium salt (1:2)
- 4,11-Triphenodioxazinedisulfonic acid, 3-amino-6,13-dichloro-10-((3-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)propyl)amino)-, potassium salt (1:3)
Uniqueness
The uniqueness of trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate lies in its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications where other similar compounds may not be as effective.
特性
CAS番号 |
136248-03-8 |
|---|---|
分子式 |
C30H19Cl3N9Na3O11S3 |
分子量 |
953.033 |
IUPAC名 |
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylamino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate |
InChI |
InChI=1S/C30H22Cl3N9O11S3.3Na/c31-18-21-25(19(32)20-24(18)52-22-14(37-20)7-6-12(34)26(22)55(46,47)48)53-23-15(38-21)8-9-16(27(23)56(49,50)51)35-10-3-11-36-29-40-28(33)41-30(42-29)39-13-4-1-2-5-17(13)54(43,44)45;;;/h1-2,4-9,35H,3,10-11,34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,39,40,41,42);;;/q;3*+1/p-3 |
InChIキー |
DLBYZCBUTIXXEG-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)NCCCNC3=C(C4=C(C=C3)N=C5C(=C(C6=NC7=C(C(=C(C=C7)N)S(=O)(=O)[O-])OC6=C5Cl)Cl)O4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













